N-Nitrosoethylenethiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-nitrosoimidazolidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c7-5-6-2-1-4-3(6)8/h1-2H2,(H,4,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGYPDCBIQSECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=S)N1)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190638 | |
| Record name | N-Nitrosoethylenethiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3715-92-2 | |
| Record name | N-Nitrosoethylenethiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosoethylenethiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-NITROSOETHYLENETHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28W82JX387 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Mechanistic Considerations
Nitrosation of Ethylenethiourea (B1671646) Precursors
The primary pathway for the formation of N-Nitrosoethylenethiourea is the nitrosation of its precursor, ethylenethiourea. This reaction is contingent upon the presence of a nitrosating agent, typically derived from nitrite (B80452) salts under acidic conditions. The interaction between the nitrogen-containing precursor and the nitrosating species is influenced by several factors, including the concentrations of the reactants, the pH of the medium, and the presence of other chemical species that can either accelerate or hinder the reaction. nih.gov
Reaction Kinetics and Rate-Influencing Factors
The kinetics of N-ETU formation are governed by a set of factors that dictate the rate at which the nitrosation of ETU proceeds. These factors are crucial in understanding the potential for N-ETU formation in various settings.
The rate of nitrosation of ethylenethiourea is highly dependent on the pH of the reaction medium. The formation of N-nitroso compounds, including N-ETU, is generally favored under acidic conditions. nih.gov This is because the active nitrosating species, such as nitrous acid (HNO₂) and the nitrosonium ion (NO⁺), are formed from nitrite in the presence of acid. libretexts.org While the optimal pH range for the nitrosation of many amines is typically between 3 and 4, the reaction becomes significantly less likely at a pH above 7. usp.orgusp.org However, nitrosation can still occur at neutral to basic pH in the presence of certain catalysts like formaldehyde, chloral, and benzaldehyde. usp.org For instance, modifying the pH from an acidic value of 3 to 5 has been shown to reduce the formation of nitrosamines. usp.org
The following table illustrates the general effect of pH on the risk of nitrosamine (B1359907) formation:
| pH Range | Risk of Nitrosation | Notes |
| 3-5 | High | Considered optimal for the nitrosation of many amines. usp.org |
| 5-7 | Low (Case-dependent) | Generally considered low risk, but requires case-by-case evaluation. usp.org |
| >7 | Negligible | The risk of nitrosation is significantly reduced. usp.orgusp.org |
The formation of this compound can be significantly influenced by the presence of various chemical species that can either catalyze or inhibit the nitrosation reaction.
Catalysis: Certain nucleophiles can act as catalysts in nitrosation reactions. Thiocyanate (B1210189) (SCN⁻) and thiourea (B124793) are particularly effective catalysts. rsc.orgwikipedia.org The catalytic efficiency follows the order: thiourea > thiocyanate > bromide. rsc.org Thiocyanate can be found in human saliva, which may have implications for in vivo nitrosation. nih.gov
Inhibition: Conversely, a number of compounds can inhibit the formation of N-nitroso compounds by competing with the amine precursor for the nitrosating agent. nih.gov Ascorbic acid (Vitamin C) is a well-known inhibitor that reacts with many nitrosating agents. nih.gov Phenolic compounds can also inhibit nitrosation, although their effect can be complex and may depend on their structure. sci-hub.boxresearchgate.net For instance, the steric hindrance of substituents on the phenol (B47542) ring can reduce or prevent nitrosation. sci-hub.box
The rate of N-ETU formation is directly influenced by the concentrations of its precursors: ethylenethiourea and the nitrosating agent (e.g., nitrite). Generally, an increase in the concentration of either reactant will lead to a higher rate of N-ETU formation, assuming other conditions such as pH are favorable. nih.gov Evidence of N-ETU formation has been observed in groundwater within 30 minutes at ETU concentrations as low as 7.5, 10, and 20 µg L⁻¹. nih.gov Reducing the concentration of nitrite has been identified as a key strategy to mitigate the contamination of N-nitroso compounds. nih.gov
The table below shows the observed formation of N-ETU at various environmentally relevant concentrations of ETU in a groundwater sample. nih.gov
| Ethylenethiourea (ETU) Concentration (µg L⁻¹) | Observation Time | This compound (N-ETU) Formation |
| 7.5 | 30 minutes | Evidence of formation observed |
| 10 | 30 minutes | Evidence of formation observed |
| 20 | 30 minutes | Evidence of formation observed |
Molecular Mechanisms of this compound Formation
The molecular mechanism of N-ETU formation involves an electrophilic attack on the nitrogen atom of the ethylenethiourea molecule by a nitrosating agent. Under acidic conditions, nitrite is protonated to form nitrous acid (HNO₂), which can then be further protonated and lose a water molecule to form the highly reactive nitrosonium ion (NO⁺). libretexts.org
The general mechanism for the N-nitrosation of a secondary amine, which is structurally similar to the amino group in ETU, can be described as follows:
Formation of the Nitrosating Agent: NaNO₂ + H⁺ ⇌ HNO₂ HNO₂ + H⁺ ⇌ H₂O⁺-NO H₂O⁺-NO → H₂O + NO⁺ (Nitrosonium ion)
Nucleophilic Attack: The nitrogen atom of the ethylenethiourea molecule acts as a nucleophile and attacks the electrophilic nitrosonium ion. R₂NH + NO⁺ → R₂N-NO + H⁺
In the case of thioureas, there is evidence suggesting the formation of an intermediate thionitrosyl compound under more acidic conditions, which can then rearrange or hydrolyze. rsc.org The nitrosation can occur directly at the nitrogen atom, leading to the formation of the N-nitroso compound. rsc.org
Environmental Formation Dynamics
The formation of this compound in the environment is a concern, particularly in areas where its precursor, ethylenethiourea, and nitrosating agents are present. ETU is a degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, which are used in agriculture. wikipedia.org Nitrates, which can be bacterially reduced to nitrites, are common in agricultural areas due to the use of nitrogen fertilizers. encyclopedie-environnement.org
The presence of both ETU and nitrite in soil and water, especially under acidic conditions, creates the potential for N-ETU formation. nih.gov Studies have shown that ETU can form N-ETU in groundwater containing nitrite or nitrate (B79036) at trace concentrations under acidic conditions. nih.gov The dissipation of ETU in soil can be rapid, with a half-life of 1.5 hours in active soils, suggesting that microbial activity plays a significant role in its degradation. wur.nl In water, the decay is slower, with a half-life of around 115 hours, indicating a potential for accumulation and subsequent nitrosation. wur.nl The transport of agricultural chemicals from soil to water bodies can further contribute to the potential for N-ETU formation in aquatic environments. nih.gov
In Vitro and Model System Formation Studies
In vitro studies are essential for understanding the potential for N-ETU formation under controlled conditions that can simulate physiological or other environments.
The human stomach presents a highly acidic environment conducive to the formation of N-nitroso compounds. nih.gov Nitrate consumed from diet and drinking water can be converted to nitrite in the body, which can then react with amines and amides in the acidic environment of the gastrointestinal tract to form N-nitroso compounds (NOCs). nih.govresearchgate.net
Studies simulating the conditions of a normal fasting stomach (pH 2.0 at 37°C) have been conducted to investigate the N-nitrosation of various compounds. nih.gov In these experiments, a constant nitrite concentration is maintained to mimic its replenishment from saliva. nih.gov Such models demonstrate that the potential for nitrosation exists when a nitrosatable precursor like ETU is ingested, either through food or water consumption. researchgate.net The formation of NOCs can also be mediated by bacteria, particularly in an achlorhydric (low-acid) stomach, where certain bacteria can catalyze N-nitrosation at neutral pH. nih.gov
Table 2: Factors in Endogenous N-Nitroso Compound (NOC) Formation
| Factor | Role | Details | Citation |
|---|---|---|---|
| Nitrate/Nitrite Source | Precursor | Derived from drinking water, green leafy vegetables, and cured meats. nih.govresearchgate.net Converted to nitrite in the body. nih.govresearchgate.net | nih.govresearchgate.net |
| Acidity (pH) | Catalyst | The acidic environment of the stomach (pH 2.0) facilitates the reaction between nitrite and amines/amides. nih.gov | nih.gov |
| Bacteria | Catalyst | Certain bacteria can catalyze N-nitrosation, especially at neutral pH in an achlorhydric stomach. | nih.gov |
Food components can act as precursors for N-nitroso compounds or as inhibitors of their formation. A human dietary intervention study investigated the effect of nitrate from drinking water in combination with the consumption of white and processed red meat. nih.govresearchgate.net The results showed that drinking water nitrate significantly contributed to the endogenous formation of NOCs, and this effect was more pronounced in the group consuming processed red meat. nih.govresearchgate.net
Conversely, certain food components can prevent nitrosation. Ascorbic acid (vitamin C) is a well-documented inhibitor of N-nitrosamine formation. researchgate.net It acts by rapidly reacting with nitrite, thereby preventing it from nitrosating amines. researchgate.netnih.gov This inhibitory effect has been demonstrated both in vitro and in vivo. researchgate.net Therefore, the presence of substances like vitamin C in a meal can significantly reduce the endogenous formation of N-nitroso compounds. researchgate.net
Environmental Dynamics and Transformation Pathways
Occurrence and Environmental Distribution in Research Contexts
The presence of N-ETU in the environment is intrinsically linked to the use of EBDC fungicides and the subsequent degradation to ETU. iarc.fr Research has focused on detecting this compound in various environmental compartments where the necessary precursors and conditions for its formation converge.
Scientific investigations have confirmed the formation of N-Nitrosoethylenethiourea in water systems. A study focusing on a pooled groundwater sample from an agricultural region in Prince Edward Island, Canada, where nitrate (B79036) contamination is a known issue, demonstrated the formation of N-ETU. nih.gov In this research, the presence of ETU at environmentally relevant concentrations (≤ 20 μg/L) led to the formation of N-ETU when reacted with sodium nitrite (B80452) in both ultra-pure water and the pooled groundwater. nih.gov
Key findings from this study include:
Evidence of N-ETU formation was observed within 30 minutes in the groundwater sample at ETU concentrations of 7.5, 10, and 20 μg L-1. nih.gov
The formation is facilitated by acidic conditions, which can occur in certain groundwater environments. nih.gov
The study highlights that low concentrations of ETU in groundwater containing nitrite or nitrate pose a risk for N-ETU formation. nih.gov
The detection of N-nitrosamines, including the potential for N-ETU formation, in drinking water supplies is a significant public health concern, as many are classified as probable human carcinogens. nih.gov Advanced analytical methods, such as ultra-high pressure liquid chromatography coupled with high-resolution mass spectrometry, are employed for the detection of these compounds at trace levels. nih.govresearchgate.net
Table 1: Research Findings on N-ETU Formation in Water Systems
| Parameter | Observation | Source(s) |
| Precursors | Ethylenethiourea (B1671646) (ETU) and nitrite/nitrate | nih.gov |
| Location of Study | Pooled groundwater from an agricultural region in Prince Edward Island, Canada | nih.gov |
| ETU Concentrations Tested | ≤ 20 μg/L | nih.gov |
| Time to Formation | Within 30 minutes | nih.gov |
| Influencing Factors | Acidic pH, concentration of precursors | nih.govresearchgate.net |
The formation of N-nitroso compounds, including the potential for N-ETU, can also occur in soil environments. researchgate.netacs.org The necessary precursors, ETU from the degradation of fungicides and nitrites from nitrogen fertilizers or microbial activity, can coexist in agricultural soils. researchgate.net
Research on the formation of other N-nitroso compounds, such as N-nitrosoatrazine and N-nitrosoglyphosate, in soil provides a model for understanding the potential behavior of N-ETU. researchgate.net For instance, the formation of N-nitrosoatrazine was found to be most ready in soil at a pH of 5 or lower. researchgate.net While specific studies on the detection of pre-formed N-ETU in soil are less common, the conditions for its formation are often present in agricultural settings. researchgate.netacs.org It is important to note that the stability and degradation of these compounds in soil can be influenced by various factors, including soil type, organic matter content, and microbial populations. researchgate.net
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes, such as the action of light or water. normecows.com
Hydrolysis, the reaction with water, is another key abiotic degradation mechanism. The stability of dithiocarbamates, the parent compounds of ETU, is highly dependent on pH, with hydrolysis being a primary degradation route. publications.gc.ca Research has modeled the hydrolysis of mancozeb (B1675947) to ETU. researchgate.netresearchgate.net Nitrosamides like N-ETU are known to break down spontaneously at physiological pH. inchem.org This inherent instability suggests that hydrolytic degradation could be a significant transformation pathway for N-ETU in aqueous environments.
Biotic Transformation and Microbial Activity Research
Biotic transformation involves the degradation of compounds by living organisms, primarily microorganisms. mdpi.com While many N-nitrosamines have been found to be resistant to degradation in soil and water, some studies suggest slow microbial involvement in their decomposition. researchgate.net The potential for microbial transformation of N-ETU is an area requiring further investigation. The microbial processes of nitrification and denitrification, which are central to the nitrogen cycle in soil, can influence the availability of nitrite, a key precursor for N-ETU formation. mdpi.com Research into the microbial metabolism of ETU itself would also provide insights into the potential for biotic influences on the lifecycle of N-ETU.
Microbial Degradation Potentials
Direct studies on the microbial degradation of this compound are not extensively documented in publicly available scientific literature. However, the microbial breakdown of its parent compound, ethylenethiourea (ETU), has been the subject of several investigations. These studies indicate a significant potential for microbial-mediated degradation of related chemical structures in the environment.
The degradation of ETU in soil and aquatic environments is predominantly a biotic process, contingent on the presence and activity of microorganisms. nih.govoup.com In sterilized soil and water, the degradation of ETU is minimal, highlighting the crucial role of microbial populations. nih.govoup.com The primary degradation product of ETU is ethyleneurea (EU), which can be further mineralized to carbon dioxide by soil microorganisms. oup.comoup.com This transformation pathway suggests that microbial communities in soil and water possess the metabolic capabilities to break down the core structure of ETU.
Several bacterial species have been identified for their ability to degrade or transform ETU and related compounds. For instance, a significant number of bacterial isolates from soil have demonstrated the ability to utilize ETU as an electron donor, indicating that a broad portion of the microbial biomass may be involved in its degradation. oup.com Research has also shown that bacteria of the genus Bacillus, specifically strains of Bacillus subtilis, B. mojavensis, and B. amyloliquefaciens, are capable of using ETU as a sole nitrogen source. researchgate.net Furthermore, microorganisms such as Pseudomonas fluorescens can readily form ETU from a related compound, 5,6-dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione (DIDT), indicating the presence of enzymatic pathways that can interact with the thiourea (B124793) moiety. nih.gov
The rate of microbial degradation of ETU is influenced by environmental factors such as temperature, with higher temperatures generally leading to faster degradation. nih.govoup.com The process occurs under both oxic and anoxic conditions, although the rates and specific microbial pathways may differ. oup.comoup.com For example, under anoxic conditions with the presence of nitrate and pyrite, the degradation of ETU can be significantly enhanced. nih.govoup.com
While these findings focus on ETU, they strongly suggest that microbial communities possess the enzymatic machinery to potentially degrade this compound. The core molecular structure is susceptible to microbial attack, although the presence of the nitroso group may influence the specific pathways and rates of degradation.
Table 1: Microbial Species Involved in the Transformation of Ethylenethiourea (ETU) and Related Compounds
| Microorganism | Transformation Observed | Reference |
| Bacillus subtilis | Utilization of ETU as a sole nitrogen source | researchgate.net |
| Bacillus mojavensis | Utilization of ETU as a sole nitrogen source | researchgate.net |
| Bacillus amyloliquefaciens | Utilization of ETU as a sole nitrogen source | researchgate.net |
| Pseudomonas fluorescens | Formation of ETU from DIDT | nih.gov |
| Aspergillus niger | Formation of ETU from DIDT | nih.gov |
| Various soil bacteria | Utilization of ETU as an electron donor | oup.com |
Enzyme-Mediated Biotransformations
The biotransformation of this compound is likely mediated by enzymatic systems that are known to metabolize its parent compound, ethylenethiourea (ETU), and other nitrosamines. The metabolism of ETU involves several key enzyme families.
In mammalian systems, the metabolism of ETU is primarily carried out by two major enzyme systems located in the microsomes: the flavin-dependent monooxygenase (FMO) system and the cytochrome P-450 enzyme system. nih.gov These enzymes are responsible for oxidizing ETU. nih.gov The rapid metabolism of ETU by the FMO system in mice, for example, is linked to its lower acute toxicity in this species compared to rats. nih.gov The products of this enzymatic activity can bind to proteins, such as in mouse liver microsomes. nih.gov
Specifically, enzymes from Pseudomonas fluorescens and Aspergillus niger have been shown to reduce 5,6-dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione (DIDT) in the presence of NADH, leading to the formation of ETU. nih.gov This process involves the reduction of a disulfide bond followed by the release of carbon disulfide. nih.gov Commercial enzymes such as glutathione (B108866) reductase and lipoamide (B1675559) dehydrogenase can also facilitate this conversion. nih.gov
While direct enzymatic degradation studies on this compound are scarce, the enzymatic pathways for other nitrosamines have been investigated. For instance, intestinal bacteria can degrade nitrosamines, converting them back to the parent amine and a nitrite ion. nih.gov This suggests a potential denitrosation pathway for this compound, which would yield ETU and a nitrite ion.
The enzymatic transformation of ETU is a critical step in its detoxification. The resulting metabolites, such as ethyleneurea, are then further processed by other microbial enzymes. oup.com Given that this compound shares the same core structure as ETU, it is plausible that similar enzyme systems could be involved in its biotransformation. The initial step might involve either denitrosation, as seen with other nitrosamines, or enzymatic action on the thiourea ring structure, analogous to the metabolism of ETU.
Table 2: Enzymes Involved in the Transformation of Ethylenethiourea (ETU) and Related Compounds
| Enzyme/Enzyme System | Organism/System | Transformation | Reference |
| Flavin-dependent monooxygenase (FMO) | Mouse liver microsomes | Oxidation of ETU | nih.gov |
| Cytochrome P-450 system | Mouse liver microsomes | Oxidation of ETU | nih.gov |
| Enzyme extracts | Pseudomonas fluorescens | Reduction of DIDT to form ETU | nih.gov |
| Enzyme extracts | Aspergillus niger | Reduction of DIDT to form ETU | nih.gov |
| Glutathione reductase | Commercial | Reduction of DIDT to form ETU | nih.gov |
| Lipoamide dehydrogenase | Commercial | Reduction of DIDT to form ETU | nih.gov |
Molecular Mechanisms of Biological Interaction
Intrinsic Reactivity and Intermediate Species Formation
N-ETU belongs to the class of N-nitroso compounds, which are recognized as potent electrophilic alkylating agents following either metabolic activation or spontaneous decomposition. nih.gov For nitrosamides like N-ETU, the latter pathway is particularly significant. nih.govinchem.org
N-nitroso compounds such as N-nitrosoureas undergo spontaneous decomposition in the aqueous environment of biological systems. wikipedia.org N-ETU, as a nitrosamide containing sulfur, can break down spontaneously at physiological pH to form carbonium ions (also known as carbenium ions). inchem.orgwikipedia.org This decomposition process for N-nitroso-ureas generally proceeds through the formation of a diazonium ion, which is unstable and subsequently eliminates molecular nitrogen to yield a highly reactive carbonium ion. wikipedia.org This ability to generate reactive intermediates without the need for metabolic activation is a key feature of its molecular mechanism. inchem.org
The genotoxic effects of N-nitroso compounds are largely attributed to the generation of reactive electrophilic species. wikipedia.org The carbonium ion produced during the spontaneous breakdown of N-ETU is a potent electrophile. nih.govwikipedia.org This electrophilic intermediate readily seeks out and reacts with nucleophilic centers within the cell, most critically on macromolecules like DNA. wikipedia.org The fundamental electrophilic character of the nitroso group is also evident in its formation, which can involve a nucleophilic attack by the parent amide on a nitrosyl cation. wikipedia.org The propensity of organonitroso compounds to serve as ligands for transition metals further underscores their reactive nature. wikipedia.org
Cellular and Subcellular Interaction Research
Research into the interactions of N-ETU and related compounds at the cellular level has focused on their effects on genetic material and key enzymatic pathways.
The formation of DNA adducts is a critical event in chemical carcinogenesis and is considered a key element in the genotoxic mode of action for many compounds. mdpi.com The highly reactive electrophilic carbonium ion generated from N-ETU's decomposition can alkylate nucleophilic sites on DNA bases. wikipedia.org This process results in the formation of covalent DNA adducts. nih.gov
While direct studies on N-ETU are specific, the mechanism is well-understood from analogous compounds. For example, N-Ethyl-N-nitrosourea (ENU), also an ethylating agent, is known to form adducts such as N7-ethyl-guanine (N7-Et-Gua) and O⁶-ethyl-guanine (O⁶-Et-Gua). nih.gov Similarly, the methyldiazonium ion, an intermediate from other N-nitroso compounds, forms adducts like 7-methylguanine (B141273) (7-mG) and O⁶-methyldeoxyguanosine (O⁶-mdG). mdpi.com The formation of such adducts can lead to miscoding during DNA replication, potentially causing mutations. aopwiki.org In animal studies, the precursor ethylenethiourea (B1671646) (ETU), when combined with nitrite (B80452) to form N-ETU, has been shown to be strongly mutagenic in bacterial tests and to cause DNA damage in a variety of tissues, including the liver, lung, spleen, kidney, and bone marrow. inchem.org
N-nitroso compounds and their precursors can influence the activity of various cellular enzymes. The ubiquitin system, which is crucial for regulating nearly all aspects of cellular function, can be modulated by targeted inhibitors. nih.govnih.gov The precursor to N-ETU, ethylenethiourea (ETU), is known to be metabolized in mice primarily by the microsomal flavin-containing monooxygenase system (FMO). inchem.org Furthermore, studies on rice plants have shown that various stressors can modulate antioxidant enzyme activities, such as catalase (CAT), peroxidase (POX), and superoxide (B77818) dismutase (SOD), indicating that enzymatic systems are responsive to chemical exposures. mdpi.com
The cytochrome P-450 (CYP450) system is a family of enzymes essential for the biotransformation of a vast number of compounds. nih.gov Interaction with this system can lead to enzyme induction or inhibition, altering metabolic pathways. nih.gov Research on ethylenethiourea (ETU), the direct precursor of N-ETU, has revealed species-specific interactions with the CYP450 system. inchem.org Oral administration of ETU was found to induce cytochrome P-450 activity in mice, whereas it reduced the activity in rats. inchem.org Specifically, the induced enzyme in mice was identified as aniline (B41778) hydroxylase (CYP2E1). inchem.org This differential effect highlights the complexity of enzymatic modulation. The CYP450 system is broadly implicated in the metabolism of N-nitrosamines, a related class of compounds, further underscoring the importance of this enzymatic pathway in the biological processing of N-nitroso compounds in general. nih.gov
Interactive Data Table: Effect of Ethylenethiourea (ETU) on Cytochrome P-450 Systems
| Species | Effect on Cytochrome P-450 Activity | Specific Enzyme Noted | Reference |
| Mouse | Induction | Aniline hydroxylase (CYP2E1) | inchem.org |
| Rat | Reduction | Not specified | inchem.org |
Interference with DNA Synthesis Pathways
N-Nitrosoethylenethiourea, primarily through its ultimate electrophilic metabolites, exerts significant interference with DNA synthesis pathways. As a potent alkylating agent, its primary mechanism involves the covalent modification of DNA, forming DNA adducts. wikipedia.orgmedchemexpress.com These structural alterations to the DNA template are a major source of disruption for the cellular machinery responsible for DNA replication and transcription.
The presence of alkylated bases on a DNA strand can physically impede the progression of DNA polymerases. frontiersin.org This leads to the stalling of replication forks, a critical event that can trigger cell cycle arrest or apoptosis. frontiersin.org The inhibition of DNA synthesis is a hallmark of many DNA-damaging agents. frontiersin.org For instance, related N-nitroso compounds like N-methyl-N-nitrosourea have been shown to inhibit DNA synthesis in cell cultures. nih.gov This inhibition is not necessarily due to the direct inhibition of the polymerase enzymes themselves, but rather the modification of their DNA substrate. frontiersin.org The cell's attempt to replicate a damaged template can lead to the formation of single-stranded DNA gaps, which if not properly repaired, can result in chromosome breaks and genomic instability. mdpi.com
There are several ways this interference can manifest:
Physical Blockade: The adducted nucleotide can act as a physical barrier, preventing the replicative polymerase from moving along the DNA strand. frontiersin.org
Chain Termination: Some nucleotide analogs, once incorporated, lack the necessary chemical group (a 3'-OH group) for the polymerase to add the next nucleotide, causing DNA synthesis to halt. frontiersin.org While ENUT itself is not a nucleoside analog, the damage it causes can lead to a similar functional outcome by preventing elongation.
Template Misreading: If the polymerase manages to bypass the lesion, it may misread the damaged base, leading to the incorporation of an incorrect nucleotide into the new strand, a fundamental step in mutagenesis.
This disruption of DNA synthesis is a central element in the cytotoxic and genotoxic effects of this compound.
Comparative Mechanistic Studies with N-Nitrosamines and N-Nitrosamides
N-Nitroso compounds are broadly categorized into two major classes: N-nitrosamines and N-nitrosamides. This compound is structurally a nitrosamide. These two classes exhibit fundamental differences in their chemical properties and biological mechanisms of action, particularly concerning their requirements for metabolic activation and their mode of inducing carcinogenicity. wikipedia.orgnih.gov
Metabolic Activation Requirements for Carcinogenicity
A crucial distinction between N-nitrosamines and N-nitrosamides lies in their need for enzymatic activation to exert carcinogenic effects.
N-Nitrosamines , such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), are relatively stable compounds that require metabolic activation to become carcinogenic. hesiglobal.orgmdpi.com This activation is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes, with isoforms like CYP2E1 and CYP2A6 playing significant roles. nih.govoup.com The enzymatic reaction, typically an α-hydroxylation, converts the nitrosamine (B1359907) into an unstable α-hydroxynitrosamine. acs.orgacs.org This intermediate then undergoes spontaneous decomposition to yield a highly reactive electrophilic species, such as a diazonium or carbocation ion, which is the ultimate carcinogen that alkylates DNA. acs.orgresearchgate.net
N-Nitrosamides , in stark contrast, are generally considered direct-acting carcinogens. medchemexpress.comnih.gov This class, which includes this compound and N-methyl-N-nitrosourea (MNU), does not typically require enzymatic activation for its carcinogenic activity. wikipedia.org N-nitrosamides are chemically unstable, particularly under physiological conditions (neutral or alkaline pH), and can decompose non-enzymatically. wikipedia.org This spontaneous decomposition directly generates the reactive electrophilic species capable of alkylating nucleic acids and proteins, thereby initiating the carcinogenic process without prior metabolic processing. wikipedia.orgtandfonline.com
| Compound Class | Metabolic Activation Requirement | Primary Mechanism | Key Enzymes (if applicable) |
|---|---|---|---|
| N-Nitrosamines | Required | Enzymatic α-hydroxylation | Cytochrome P450 (e.g., CYP2E1, CYP2A6) |
| N-Nitrosamides (e.g., this compound) | Not generally required | Spontaneous (non-enzymatic) decomposition/hydrolysis | N/A |
Distinctive Modes of Action Based on Chemical Structure
The differing requirements for metabolic activation between N-nitrosamines and N-nitrosamides are a direct consequence of their distinct chemical structures. wikipedia.org
The core functional group in these compounds is the N-nitroso group (-N-N=O). Its chemical environment dictates the molecule's stability and reactivity.
In N-nitrosamines , the nitroso group is bonded to a nitrogen atom of a secondary amine (R₂N-N=O). This configuration results in a chemically stable molecule that is not prone to spontaneous decomposition. The enzymatic action of CYPs is necessary to introduce a hydroxyl group on the carbon adjacent (alpha) to the amine nitrogen, which destabilizes the molecule and initiates the process of generating the alkylating agent. oup.comacs.org
In N-nitrosamides , the nitroso group is attached to a nitrogen atom that is part of an amide, urea, or a similar functional group (e.g., R-C(=O)N(R')-N=O). wikipedia.org The presence of the adjacent carbonyl group withdraws electron density, making the N-N bond weaker and the molecule as a whole chemically unstable. wikipedia.org This inherent instability allows N-nitrosamides like this compound to undergo hydrolysis and decompose spontaneously under physiological conditions, directly releasing the diazonium or carbocation ion that alkylates DNA. wikipedia.org This direct-acting nature means they can induce tumors at the site of application.
| Feature | N-Nitrosamines | N-Nitrosamides (inc. This compound) |
|---|---|---|
| General Structure | (R₂N-N=O) | (R-C(=O)N(R')-N=O) |
| Chemical Stability | Relatively stable | Chemically unstable, especially at neutral/alkaline pH |
| Mode of Action | Indirect-acting (requires metabolic activation) | Direct-acting (spontaneous decomposition) |
| Resulting Electrophile | Diazonium / Carbocation ion (post-enzymatic action) | Diazonium / Carbocation ion (post-spontaneous decomposition) |
Structure Activity Relationship Sar Studies
Elucidation of Structural Determinants for Reactivity and Mechanistic Action
The reactivity and mechanistic action of N-Nitrosoethylenethiourea are intrinsically linked to its distinct structural features. N-NETU is formed from the reaction of ethylenethiourea (B1671646) (ETU) with nitrite (B80452), particularly in acidic conditions. inchem.org The presence of the N-nitroso group (N=O) bonded to a nitrogen atom within the thiourea (B124793) structure is the primary determinant of its reactivity. nih.gov
Key structural determinants influencing N-NETU's action include:
The N-Nitroso Group: This functional group is central to the compound's activity. It is known to be unstable and can be metabolically activated. nih.gov This activation is a critical step leading to its biological effects.
Cyclic Structure: The five-membered ring of the ethylenethiourea backbone imposes conformational constraints that affect how the molecule interacts with enzymes and cellular components.
The mechanism of action for many N-nitroso compounds involves metabolic activation by cytochrome P450 enzymes. nih.gov This process can lead to the formation of reactive intermediates that can interact with cellular macromolecules. Studies on the reaction of ethylenethiourea with nitrite indicate that the resulting N-NETU is a potent genotoxic agent. inchem.org This suggests that its mechanism involves interaction with DNA, a common feature of many carcinogenic N-nitroso compounds.
Predictive Modeling of Mechanistic Pathways Based on Chemical Structure
Predictive modeling uses computational methods to forecast the mechanistic pathways of a chemical based on its structure. nih.gov For N-nitroso compounds like N-NETU, these models are invaluable for assessing potential risks without extensive and time-consuming biological testing. acs.org
Modeling approaches for N-nitroso compounds often focus on:
Metabolic Activation: Computational models can predict the likelihood and sites of metabolic activation, such as α-hydroxylation, which is a key step in the bioactivation of many nitrosamines. acs.org These models use large datasets of known metabolic transformations to identify structural features that promote or inhibit such reactions. acs.org
DNA Reactivity: Quantum chemical calculations can model the interaction of activated N-nitroso compounds with DNA bases. usp.org These calculations can help predict the potential for DNA adduct formation, which is a critical event in chemical carcinogenesis.
Pathway Analysis: More advanced models can integrate structural information with biological pathway data to predict the downstream effects of a compound. nih.gov For example, a model might predict that a compound's structure allows it to interfere with a specific signaling pathway involved in cell growth or death. nih.gov
Comparative SAR Analysis Across Related N-Nitroso Compounds
Comparing the SAR of N-NETU with other N-nitroso compounds provides valuable context for understanding its activity. N-nitroso compounds are a broad class of chemicals, and their biological effects can vary significantly based on their structure. nih.gov
Key points of comparison include:
Nitrosamines vs. Nitrosamides: N-nitroso compounds are broadly divided into nitrosamines and nitrosamides. Nitrosamines generally require metabolic activation to exert their effects, whereas nitrosamides are often direct-acting. nih.gov N-NETU, being a nitrosourea, shares characteristics with nitrosamides.
Effect of Alkyl Groups: In simple nitrosamines like N-Nitrosodimethylamine and N-Nitrosodiethylamine, the nature of the alkyl groups attached to the nitrogen atom significantly influences carcinogenic potency. veeprho.com
Ring Structure: The presence of the nitroso group within a ring structure, as seen in N-nitrosomorpholine (NMOR), can affect metabolic activation and potency. nih.gov A comparative study of NMOR and N-nitroso reboxetine, both containing a morpholine (B109124) ring, found that other structural features significantly modulated their mutagenic potential. nih.gov
Substituent Effects: Bulky or electron-withdrawing/donating groups near the N-nitroso moiety can influence reactivity. veeprho.com For example, steric hindrance at the α-carbon position is known to decrease the carcinogenic potency of some nitrosamines. usp.org
A comparative analysis would place N-NETU within this broader context. Its cyclic structure and the specific electronic environment created by the thiourea group would be compared to other N-nitroso compounds to rationalize its specific biological activity profile. For instance, the mechanism of goitrogenic thiourea derivatives like ethylenethiourea involves interference with thyroid peroxidase, and this is a point of comparison with other derivatives like propylthiouracil. nih.gov
Computational Approaches in SAR Derivation (e.g., QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop models that correlate the chemical structure of compounds with their biological activity or a particular property. nih.govresearchcommons.org These models are expressed as mathematical equations. mdpi.com
For N-nitroso compounds, QSAR models have been developed to predict various endpoints, including carcinogenic potency. europa.eu The process involves:
Data Collection: A dataset of N-nitroso compounds with known activities (e.g., tumorigenic dose TD50) is compiled. veeprho.com
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. turkjps.org
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that relates the descriptors to the observed activity. mdpi.comresearchgate.net
Validation: The model's predictive ability is rigorously tested using internal and external validation techniques. nih.gov
QSAR models for N-nitroso compounds have identified several key descriptors related to their activity, including:
Hydrophobicity (LogP): This descriptor relates to how a compound distributes between fatty and aqueous environments, which can affect its absorption and distribution in the body. nih.gov
Electronic Descriptors: Parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can relate to a compound's reactivity. nih.gov
Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. who.int
Interactive Data Table: Comparison of N-Nitroso Compounds Below is a sortable and searchable table summarizing key information about this compound and related compounds mentioned in this article.
Advanced Analytical Methodologies in N Nitrosoethylenethiourea Research
Sample Preparation and Extraction Techniques for Complex Matrices
Effective sample preparation is critical for accurate analysis, aiming to isolate and concentrate N-ETU from intricate matrices such as environmental samples, food products, and biological fluids. chromatographyonline.comchromatographyonline.com The choice of technique depends on the sample's nature and the subsequent analytical method. chromatographyonline.com
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, originally developed for pesticide residue analysis in foods, has been adapted for extracting a wide range of compounds, including nitrosamines. nih.govmdpi.comeurl-pesticides.eu The standard method involves an initial extraction with acetonitrile (B52724), followed by a salting-out step to induce liquid-liquid partitioning. nih.gov A subsequent dispersive solid-phase extraction (dSPE) step is used for cleanup. nih.govmdpi.com
For the analysis of ethylenethiourea (B1671646) (ETU) and its N-nitroso derivative (N-ETU) in biological matrices like human serum and urine, a modified QuEChERS approach has been validated. researchgate.net One study compared different extraction and cleanup strategies, concluding that a modified QuEChERS method provided suitable extraction from these biofluids. researchgate.net For serum, the optimal extraction involved acetonitrile with 4% acetic acid, along with magnesium sulfate (B86663) and sodium acetate. researchgate.net For urine, the best results were obtained using 0.1% acetic acid in acetonitrile with magnesium sulfate and sodium chloride. researchgate.net Validation of such methods involves assessing parameters like accuracy, precision, linearity, matrix effects, and limits of detection (LOD) and quantification (LOQ). nih.gov In studies on other nitrosamines in complex food matrices, QuEChERS has demonstrated satisfactory precision and accuracy, with relative recoveries often falling within the 70-120% range. nih.gov
Table 1: QuEChERS Method Adaptations and Validation for Nitrosatable Compounds and Metabolites
| Parameter | Serum Matrix (for ETU) researchgate.net | Urine Matrix (for ETU) researchgate.net | Processed Meat/Fish (for 11 N-Nitrosamines) nih.gov |
|---|---|---|---|
| Extraction Solvent | Acetonitrile with 4% Acetic Acid | Acetonitrile with 0.1% Acetic Acid | Acetonitrile |
| Partitioning Salts | 200 mg MgSO₄, 50 mg Sodium Acetate | 200 mg MgSO₄, 50 mg Sodium Chloride | QuEChERS buffer salts |
| dSPE Sorbents | Not specified in abstract | Not specified in abstract | Eight different purification methods screened |
| Average Recovery | Method found suitable | Method found suitable | 70-120% |
| LOD | Not specified | Not specified | 0.10-7.81 ng·g⁻¹ |
Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of N-nitroso compounds from aqueous samples like drinking water and wastewater. acs.orgb-cdn.netresearchgate.net The method's effectiveness relies on the selection of an appropriate sorbent material that can retain the analyte of interest while allowing interfering compounds to pass through. chromatographyonline.com
Commonly used sorbents for nitrosamine (B1359907) analysis include activated carbon (such as coconut charcoal), polymeric resins (like Oasis HLB), and strong cation-exchange materials. chromatographyonline.comgcms.czgoogle.com For instance, the EPA Method 521 for nitrosamines in drinking water utilizes SPE with coconut charcoal. gcms.czlcms.cz Optimization of SPE involves several factors:
Sorbent Selection: The choice depends on the polarity and chemical properties of the target analyte. A study on nine different nitrosamines developed a series SPE method using an Oasis HLB column followed by a coconut charcoal column to achieve high recovery rates for compounds with varying polarities. google.com
Elution Solvent: Dichloromethane (B109758) is a common elution solvent for nitrosamines. google.compjoes.com
Drying: Complete drying of the SPE cartridge after sample loading is crucial for achieving good recoveries and repeatability, especially when using non-polar solvents like dichloromethane for elution. pjoes.com One study demonstrated that using a moisture trap during the vacuum drying step significantly improved the recovery and consistency of results. pjoes.com
Online SPE systems, which couple the extraction process directly with the analytical instrument (e.g., LC-MS), can reduce sample handling time and minimize potential contamination. researchgate.net
Table 2: Solid-Phase Extraction (SPE) Optimizations for N-Nitroso Compounds in Water
| Sorbent(s) | Key Optimization Step | Matrix | Target Analytes | Average Recovery | Reference |
|---|---|---|---|---|---|
| Coconut Charcoal | Complete drying of sorbent with a moisture trap | Drinking Water | 9 N-Nitrosamines | >95.1% | pjoes.com |
| Oasis HLB and Coconut Charcoal (in series) | Tandem column setup for broad polarity range | Drinking Water | 9 N-Nitrosamines | 88.6-105.4% | google.com |
| Strong Cation-Exchange Polymer | Enrichment from large sample volume | Cough Syrup | Low MW Nitrosamines | Not specified | chromatographyonline.com |
| Ambersorb 572 or Coconut Charcoal | Pre-concentration prior to GC or LC analysis | Water | Various Nitrosamines | High enrichment factors achieved | b-cdn.net |
High-Resolution Mass Spectrometry (HRMS) Approaches
High-resolution mass spectrometry (HRMS) is indispensable for N-ETU research, providing the specificity and sensitivity needed for unambiguous identification and quantification. waters.com Its ability to measure mass with high accuracy allows for the determination of elemental compositions, which is crucial for identifying unknown compounds and distinguishing analytes from matrix interferences. nih.gov
The coupling of ultra-high pressure liquid chromatography (UHPLC) with HRAM Orbitrap mass spectrometry is a powerful tool for analyzing N-nitroso compounds, including N-ETU. nih.govrsc.org This technique was specifically used to investigate the formation of N-ETU from its precursor, ETU, in groundwater samples. nih.gov The study confirmed the formation of N-ETU at environmentally relevant concentrations under acidic conditions when nitrite (B80452) was present. nih.gov
The key advantages of this approach include:
High Resolution: Orbitrap analyzers can achieve resolutions exceeding 60,000, which helps in separating the target analyte signal from background ions with very similar masses. nih.gov
Mass Accuracy: High mass accuracy (typically <5 ppm) provides strong evidence for the elemental composition of the detected ions, increasing confidence in compound identification. lcms.czrsc.org
Sensitivity: Modern instruments can achieve low limits of detection, often in the nanogram per liter (ng/L) range, which is essential for trace analysis in environmental and biological samples. lcms.czrsc.org
A typical UHPLC-HRAM Orbitrap MS method involves separation on a reversed-phase or phenyl-hexyl column followed by detection in positive electrospray ionization mode, acquiring full scan mass spectra over a defined range. nih.govnih.gov
Table 3: UHPLC-HRAM Orbitrap MS Parameters for N-ETU Analysis in Groundwater nih.gov
| Parameter | Setting |
|---|---|
| Chromatography System | UHPLC |
| Mass Spectrometer | High-Resolution Orbital Ion Trap MS |
| Application | Analysis of N-ETU formation from ETU |
| Key Finding | Observed N-ETU formation within 30 min at ETU concentrations of 7.5, 10, and 20 µg L⁻¹ in a pooled groundwater sample. |
Gas chromatography-mass spectrometry (GC/MS) is a traditional and robust technique for the analysis of volatile and semi-volatile N-nitroso compounds. kirj.ee The analysis typically involves separation on a capillary column (e.g., DB-5ms) followed by mass spectrometric detection. eurl-pesticides.eu However, the analysis of some N-nitroso compounds by GC can be challenging. For example, N-nitrosodiphenylamine is known to degrade to diphenylamine (B1679370) in the hot GC injection port, necessitating a cleanup step to remove any pre-existing diphenylamine for accurate quantification. epa.gov
To overcome issues of low volatility or thermal instability, derivatization is often employed. nih.gov For instance, N-nitrosoproline, a non-volatile nitrosamino acid, can be derivatized with pentafluorobenzyl bromide (PFBBr) to make it amenable to GC/MS analysis. nih.gov This approach, combined with isotope dilution, provides a sensitive and reliable method for quantification in complex matrices like urine. nih.gov
Different ionization techniques can be used in the mass spectrometer. While electron ionization (EI) is common, chemical ionization (CI) using reagent gases like methane (B114726) or ammonia (B1221849) can offer higher sensitivity and produce a strong protonated molecular ion ([M+H]⁺), which is useful for identification and quantification, especially in selected ion monitoring (SIM) mode. kirj.ee
Table 4: Typical GC/MS Approaches for N-Nitroso Compound Analysis
| Parameter | Common Condition/Method | Purpose/Advantage | Reference |
|---|---|---|---|
| Detector | Mass Spectrometry (MS), Thermal Energy Analyzer (TEA) | MS provides structural info; TEA is highly selective for nitroso groups. | kirj.ee |
| Ionization Mode | Electron Ionization (EI), Chemical Ionization (CI) | CI (with ammonia or methane) can enhance sensitivity and molecular ion signal. | kirj.ee |
| Derivatization | With agents like Pentafluorobenzyl Bromide (PFBBr) | Improves volatility and thermal stability of non-volatile analytes like N-nitrosoproline. | nih.gov |
| Challenge | Thermal Degradation | Some compounds (e.g., N-nitrosodiphenylamine) can degrade in the GC injector. | epa.gov |
| Cleanup | Required to remove interferences | Example: Removal of diphenylamine before N-nitrosodiphenylamine analysis. | epa.gov |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly using a triple quadrupole instrument, is the gold standard for trace quantitative analysis due to its exceptional sensitivity and selectivity. nih.govresearchgate.net This technique is pivotal for mechanistic studies of N-ETU formation, which involve tracking the concentrations of reactants (ETU, nitrite) and products (N-ETU) over time. nih.gov
The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. sigmaaldrich.com This precursor-to-product ion transition is highly characteristic of the analyte, effectively filtering out background noise and matrix interferences. researchgate.net
In mechanistic studies, researchers can use LC-MS/MS to:
Quantify the rate of N-ETU formation under different conditions (e.g., varying pH, temperature, and precursor concentrations). researchgate.net
Investigate the role of catalysts or inhibitors in the nitrosation reaction. nih.gov
Develop kinetic models to predict N-ETU formation in different scenarios. researchgate.net
The development of a robust LC-MS/MS method requires the optimization of both chromatographic conditions to separate the analyte from isomers and mass spectrometric parameters (e.g., precursor/product ions, collision energy, and cone voltage) to maximize signal intensity. sigmaaldrich.com
Spectroscopic Characterization Methods for Mechanistic Elucidation
The elucidation of reaction mechanisms involving N-Nitrosoethylenethiourea relies heavily on a suite of spectroscopic techniques. These methods provide detailed structural information and allow for the real-time monitoring of chemical transformations, which are crucial for understanding the kinetics and pathways of N-ETU formation and degradation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a cornerstone for identifying and confirming the structure of N-ETU and its reaction intermediates. In a study on the formation of N-ETU in groundwater, ultra-high pressure liquid chromatography coupled with high-resolution orbital ion trap mass spectrometry (UHPLC-HRAM-Orbitrap-MS) was instrumental. nih.govresearchgate.net This technique provided unequivocal evidence of N-ETU formation from its precursor, ethylenethiourea (ETU), in an acidic environment containing nitrite. nih.govresearchgate.netresearchgate.net The high mass accuracy of the Orbitrap analyzer allows for the determination of the elemental composition of the detected ions, thus confirming the identity of N-ETU and distinguishing it from other co-eluting species. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments further corroborate the structure of the molecule. For many N-nitroso compounds, characteristic losses of the nitroso group (NO, mass 30) or related fragments are observed, aiding in their identification. osti.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including N-ETU. nih.gov While specific NMR data for N-ETU is not widely published in readily accessible literature, the principles of NMR are directly applicable to its study. ¹H NMR would provide information on the number and connectivity of protons in the molecule, while ¹³C NMR would reveal the carbon skeleton. For mechanistic studies, NMR can be used to monitor the progress of the nitrosation of ETU by observing the disappearance of reactant signals and the appearance of product signals over time. nih.gov Isotopic labeling, for instance, using ¹⁵N-labeled nitrite, could be employed in conjunction with ¹⁵N NMR to trace the path of the nitroso group during the reaction, providing definitive evidence for the reaction mechanism. huji.ac.il
Infrared (IR) and UV-Vis Spectroscopy: Infrared (IR) spectroscopy is valuable for identifying specific functional groups within a molecule. utdallas.edu For N-ETU, the IR spectrum would be expected to show characteristic absorption bands for the N-N=O (nitroso) group and the thiourea (B124793) moiety. The stretching vibration of the N=O bond in nitrosamines typically appears in the region of 1430-1500 cm⁻¹. spectroscopyonline.com Changes in the IR spectrum during the reaction of ETU with a nitrosating agent can provide evidence for the formation of the N-nitroso bond.
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. azooptics.com N-nitrosamines exhibit characteristic UV absorption maxima. upi.edu The nitrosation of ETU would lead to the formation of a new chromophore, the N-nitroso group, resulting in a change in the UV-Vis spectrum. This change can be monitored to study the kinetics of the reaction.
Table 1: Application of Spectroscopic Methods in N-ETU Mechanistic Studies
| Spectroscopic Technique | Information Provided | Application in N-ETU Research |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, structural fragments. | Confirmation of N-ETU formation, identification of reaction intermediates and degradation products. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, connectivity of atoms. | Structural elucidation of N-ETU, monitoring reaction kinetics, and pathway determination using isotopic labeling. nih.govhuji.ac.il |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., N-N=O). | Identification of the nitroso group formation during the reaction. utdallas.eduspectroscopyonline.com |
| UV-Vis Spectroscopy | Electronic transitions, presence of chromophores. | Monitoring the kinetics of N-ETU formation by observing changes in the absorption spectrum. azooptics.comupi.edu |
Isotope Dilution Techniques in Research Analysis
Isotope dilution analysis (IDA) is a highly accurate and precise quantitative technique that is particularly valuable in complex matrices where matrix effects can interfere with conventional analytical methods. The principle of IDA involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike") to the sample. The ratio of the unlabeled (native) analyte to the labeled analyte is then measured, typically by mass spectrometry.
In the context of N-ETU research, isotope dilution mass spectrometry (ID-MS) would be the method of choice for accurate quantification in environmental and biological samples. The use of a stable isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled N-ETU, allows for the correction of analyte losses during sample preparation and variations in instrument response. This is because the labeled and unlabeled analytes are assumed to behave identically during extraction, cleanup, and ionization.
The advantages of using ID-MS for N-ETU analysis include:
High Accuracy and Precision: By correcting for matrix effects and procedural losses, ID-MS can provide highly reliable quantitative data.
High Specificity: The use of mass spectrometry ensures that the measurement is specific to N-ETU, even in the presence of other structurally similar compounds.
Trace-Level Quantification: The sensitivity of modern mass spectrometers allows for the quantification of N-ETU at very low concentrations.
The general workflow for an ID-MS analysis of N-ETU would involve:
Synthesis and purification of an isotopically labeled N-ETU standard.
Addition of a known amount of the labeled standard to the sample.
Extraction and cleanup of the sample to isolate the analyte.
Analysis by LC-MS or GC-MS, monitoring specific ions for both the native and labeled N-ETU.
Calculation of the native N-ETU concentration based on the measured isotope ratio.
Table 2: Comparison of Quantitative Analytical Techniques for N-ETU
| Analytical Technique | Principle | Advantages for N-ETU Analysis | Disadvantages for N-ETU Analysis |
| External Calibration LC-MS | Comparison of the analyte response in the sample to a calibration curve prepared in a clean solvent. | High sensitivity and specificity. | Susceptible to matrix effects, which can lead to inaccurate quantification. |
| Internal Standard Calibration LC-MS | Use of a non-isotopically labeled compound with similar properties to the analyte to correct for variations. | Can correct for some instrumental variability. | Does not fully compensate for matrix effects or losses during sample preparation that are specific to the analyte. |
| Isotope Dilution Mass Spectrometry (ID-MS) | Use of a stable isotope-labeled version of the analyte as an internal standard. | High accuracy and precision, effectively corrects for matrix effects and procedural losses. | Requires the synthesis of an isotopically labeled standard, which can be costly and time-consuming. |
Development of Novel Detection Strategies for Trace Levels
The potential for N-ETU to be present at trace levels in various matrices necessitates the development of highly sensitive and selective detection methods. While LC-MS is a powerful tool, ongoing research focuses on enhancing detection limits, improving sample throughput, and developing more cost-effective and field-portable analytical strategies.
Advanced Chromatographic Separations: The coupling of ultra-high performance liquid chromatography (UHPLC) with mass spectrometry has significantly improved the separation efficiency and sensitivity for the analysis of nitrosamines. nih.gov The smaller particle sizes of UHPLC columns lead to sharper peaks and better resolution, which is crucial for separating N-ETU from interfering compounds in complex samples.
Novel Ionization Techniques: Research into novel ionization sources for mass spectrometry aims to improve the ionization efficiency of target analytes and reduce matrix effects. Techniques such as atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are being explored as alternatives to electrospray ionization (ESI) for certain classes of compounds.
High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, provides enhanced selectivity and the ability to perform non-targeted screening for a wide range of potential N-nitroso compounds. nih.govresearchgate.net This is particularly useful for identifying previously unknown transformation products of ETU.
Electrochemical Sensors: There is growing interest in the development of electrochemical sensors for the rapid and on-site detection of environmental contaminants. While specific sensors for N-ETU may not yet be widely available, the principles of electrochemistry could be applied to develop sensors that can detect the nitroso group or the thiourea moiety through specific redox reactions.
Table 3: Emerging Detection Strategies for Trace-Level Analysis
| Detection Strategy | Principle | Potential Advantages for N-ETU Detection |
| UHPLC-HRMS | Combines high-efficiency chromatographic separation with high-resolution and high-mass-accuracy detection. | Extremely high sensitivity and selectivity, enabling confident identification and quantification at trace levels. nih.govresearchgate.net |
| Novel Ionization Sources (e.g., APCI, APPI) | Alternative methods to generate ions for mass spectrometric analysis. | May provide better ionization efficiency and reduced matrix effects for specific analytes compared to ESI. |
| Electrochemical Sensors | Measurement of the current or potential change resulting from a redox reaction of the analyte at an electrode surface. | Potential for rapid, low-cost, and portable analysis for on-site screening. |
Future Research Directions and Unanswered Questions
Refined Characterization of Environmental Formation and Persistence Kinetics
Future research must focus on a more detailed understanding of how N-ETU forms and persists in various environmental compartments. While it is known that N-ETU can form from the reaction of ETU with nitrite (B80452) under acidic conditions, the kinetics of this formation at environmentally relevant concentrations need more precise characterization. nih.govresearchgate.net
A study conducted in a pooled groundwater sample from an agricultural region in Prince Edward Island, Canada, demonstrated the formation of N-ETU within 30 minutes at concentrations as low as 7.5 µg/L. nih.gov These findings underscore the potential for N-ETU formation in drinking water sources where ETU and nitrate (B79036) contamination co-exist. nih.gov However, the rate of formation is influenced by several factors, including the concentrations of the precursor substrates, pH, and the presence of catalysts or inhibitors. nih.gov
Further research should aim to develop comprehensive kinetic models that can predict N-ETU formation rates under a wide range of environmental conditions. This includes investigating the influence of different soil types, water chemistries, and microbial populations on both the formation and degradation of N-ETU. Understanding its persistence is equally crucial and requires long-term studies to determine its half-life in soil and water under various temperature, pH, and light conditions.
Table 1: Factors Influencing N-Nitrosoethylenethiourea (N-ETU) Formation
| Factor | Influence on N-ETU Formation | Citation |
| ETU Concentration | Higher precursor concentration can lead to increased formation. | nih.gov |
| Nitrite/Nitrate Concentration | Essential for the nitrosation reaction. | nih.gov |
| pH | Formation is favored under acidic conditions. | nih.govresearchgate.net |
| Catalysts/Inhibitors | Presence of certain substances can accelerate or hinder formation. | nih.gov |
Deeper Mechanistic Elucidation of Cellular Target Interactions
A more profound understanding of how N-ETU interacts with cellular components at the molecular level is a critical area for future investigation. While N-nitroso compounds are generally recognized for their carcinogenic potential, the specific mechanisms of action for N-ETU are not fully elucidated. nih.govresearchgate.net Research has indicated that N-ETU can induce tumors in various organs in animal models. iarc.fr
Future studies should focus on identifying the specific cellular macromolecules (DNA, proteins, lipids) that N-ETU and its metabolites bind to. Identifying these adducts is a key step in understanding the initiation of toxicological effects. Techniques such as mass spectrometry can be employed to identify these molecular targets. Furthermore, elucidating the specific DNA adducts formed by N-ETU and understanding the efficiency of their repair by cellular mechanisms will provide insight into its mutagenic potential.
Development of Integrated Multi-Omics Approaches for Mechanistic Discovery
To gain a holistic view of the biological impact of N-ETU, future research should leverage integrated multi-omics approaches. frontiersin.orgnih.govazolifesciences.com This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular response to N-ETU exposure. azolifesciences.com
By simultaneously analyzing changes across these different biological layers, researchers can identify key pathways and networks that are perturbed by N-ETU. nih.govmdpi.com For instance, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics can then provide a snapshot of the resulting changes in cellular metabolism. nih.gov Integrating these datasets can help to build a more complete model of N-ETU's mechanism of action, from initial molecular interactions to downstream functional consequences. azolifesciences.com This approach has the potential to uncover novel biomarkers of exposure and effect. nih.gov
Exploration of Novel Degradation Technologies for Environmental Remediation Research
Given the potential for N-ETU contamination in water sources, research into effective remediation technologies is paramount. Future studies should explore and optimize novel degradation technologies for the removal of N-ETU from the environment.
Promising areas of research include advanced oxidation processes (AOPs), which utilize highly reactive species like hydroxyl radicals to break down organic pollutants. researchgate.net Other potential technologies that warrant investigation for N-ETU remediation include bioremediation, which uses microorganisms to degrade contaminants, and novel adsorbent materials for its removal from water. researchgate.net Research should focus not only on the efficiency of these technologies in degrading N-ETU but also on identifying the degradation byproducts and assessing their potential toxicity.
Predictive Computational Models for Environmental and Biological Fate Pathways
The development of robust computational models is essential for predicting the environmental fate and biological activity of N-ETU. These in silico tools can help to fill data gaps and guide further experimental research. nih.goveuropa.eu
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical properties, environmental persistence, and toxicological endpoints of N-ETU based on its molecular structure. nih.govtamu.edu These models are valuable for screening and prioritizing chemicals for further testing. nih.gov
Furthermore, physiologically based pharmacokinetic (PBPK) models can be developed to simulate the absorption, distribution, metabolism, and excretion of N-ETU in biological systems. These models can help to predict internal dose levels in different tissues and inform our understanding of its potential health effects. The integration of data from in vitro and in vivo studies is crucial for the development and validation of these predictive models. nih.gov
Q & A
Basic Research Questions
Q. What experimental models are most effective for studying the teratogenic effects of N-Nitrosoethylenethiourea?
- Methodological Answer : Prenatal studies in Wistar rats (e.g., single oral doses administered on day 13 or 15 of gestation) have been widely used to evaluate hydrocephalus, microphthalmia, and cerebellar hypoplasia. Maternal lethality thresholds (e.g., 200–240 mg/kg doses) and fetal anomaly rates (e.g., 120–160 mg/kg doses) should guide dose selection to balance toxicity and observable teratogenicity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use Class I, Type B biological safety hoods for mixing/handling to minimize inhalation risks .
- Employ HEPA-filtered vacuums for cleanup to avoid aerosolization of particulates .
- Follow OSHA PPE standards (29 CFR 1910.132), including impervious gloves, safety glasses, and NIOSH-approved respirators for high-concentration exposures .
Q. How can this compound be synthesized and characterized for purity?
- Methodological Answer : NO-ETU forms via in vivo interaction of ethylenethiourea (ETU) with sodium nitrite. Analytical validation requires gas chromatography coupled with chemical ionization tandem mass spectrometry (GC-CI/MS/MS) for detection in biological matrices. Reference standards should be cross-checked with NIST or EPA databases to confirm structural integrity .
Advanced Research Questions
Q. How do researchers resolve contradictions in carcinogenicity data across studies on this compound?
- Methodological Answer : Discrepancies often arise from variability in exposure routes (oral vs. dermal) or metabolic activation in different species. Critical analysis should:
- Compare metabolic pathways using isotopic labeling (e.g., C-tracing) to identify reactive intermediates.
- Apply IARC classification criteria (e.g., Group 3 for limited evidence) while prioritizing studies with controlled confounders (e.g., nitrosamine-free diets) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in teratogenicity studies?
- Methodological Answer :
- Use probit or logit regression models to estimate LD and ED values for maternal lethality and fetal anomalies.
- Apply Chi-square tests to compare malformation incidences (e.g., hydrocephalus rates at 120 mg/kg vs. controls) .
- Report confidence intervals and effect sizes to address small sample limitations common in teratology research .
Q. What advanced extraction techniques improve detection sensitivity for this compound in complex matrices?
- Methodological Answer :
- QuEChERS method : Combine acetonitrile extraction with dispersive SPE (e.g., MgSO and PSA) to remove lipids and pigments from food or tissue samples.
- Thermal Energy Analyzer (TEA) systems : Detect nitroso-specific chemiluminescence signals at sub-ppb levels, validated against GC-MS/MS .
Q. How can researchers mitigate confounding variables in long-term carcinogenicity studies of this compound?
- Methodological Answer :
- Implement isogenic animal models (e.g., genetically uniform rat strains) to reduce inter-individual variability.
- Control dietary nitrosamine precursors (e.g., sodium nitrite) and monitor environmental contaminants via LC-HRMS .
Data Presentation and Validation Guidelines
-
Tabular Example : Dose-Response Data from Rat Teratogenicity Studies
Dose (mg/kg) Maternal Lethality (%) Fetal Hydrocephalus (%) Microphthalmia (%) 120 0 65 22 160 10 78 34 200 100 – – Source: Adapted from Khera & Iverson (1980) -
Critical Analysis : Ensure raw data (e.g., malformation counts) are archived with metadata (e.g., strain, gestation day) to facilitate reproducibility. Use tools like R or Python for multivariate regression to account for covariates like maternal weight .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(R₂N-N=O)